1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a benzyl group attached to the pyrazole ring at position 1, a propyl group at position 5, and a carboxylic acid group at position 4. It has a molecular weight of 244.29 g/mol and is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloride with propyl hydrazine in the presence of a suitable base, followed by cyclization and oxidation to introduce the carboxylic acid group. The reaction conditions typically require heating and the use of a polar solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of different substituted benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The presence of the benzyl group in this compound contributes to its unique chemical and biological properties.
Comparison with Similar Compounds
1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
This comprehensive overview highlights the significance of 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-benzyl-5-propylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)9-15-16(13)10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMWSSPANUKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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